BenchChemオンラインストアへようこそ!

7-Chloro-4-phenoxyquinoline

Green Chemistry Microwave-Assisted Synthesis Ionic Liquid SNAr

7-Chloro-4-phenoxyquinoline (CAS 124495-03-0) is a synthetic quinoline derivative featuring a chlorine atom at the 7-position and a phenoxy group at the 4-position of the quinoline ring. With a molecular weight of 255.7 g/mol and a calculated LogP of approximately 5.1, this compound serves as a versatile privileged scaffold from which diverse bioactive derivatives—including formyl, oxime, thiosemicarbazone, imidazoline, and benzazole-quinoline hybrids—are readily generated.

Molecular Formula C15H10ClNO
Molecular Weight 255.70 g/mol
CAS No. 124495-03-0
Cat. No. B12005862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-phenoxyquinoline
CAS124495-03-0
Molecular FormulaC15H10ClNO
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C15H10ClNO/c16-11-6-7-13-14(10-11)17-9-8-15(13)18-12-4-2-1-3-5-12/h1-10H
InChIKeyMCZMMMMRPAAMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-phenoxyquinoline (CAS 124495-03-0): Privileged Quinoline Scaffold for Anticancer, Antitubercular, and Antiparasitic Drug Discovery


7-Chloro-4-phenoxyquinoline (CAS 124495-03-0) is a synthetic quinoline derivative featuring a chlorine atom at the 7-position and a phenoxy group at the 4-position of the quinoline ring [1]. With a molecular weight of 255.7 g/mol and a calculated LogP of approximately 5.1, this compound serves as a versatile privileged scaffold from which diverse bioactive derivatives—including formyl, oxime, thiosemicarbazone, imidazoline, and benzazole-quinoline hybrids—are readily generated [2]. The 4-phenoxyquinoline skeleton is a recognized pharmacophore in multiple potent kinase inhibitor programs, particularly those targeting VEGFR2 and c-Met in oncology [3]. The compound carries the UNII identifier EX8YCG66CX and is commercially available as a reference standard for analytical method development and quality control applications in pharmaceutical research [4].

Why 7-Chloro-4-phenoxyquinoline Cannot Be Replaced by Generic 4-Aminoquinolines or Other 7-Chloroquinoline Scaffolds


The 4-phenoxy substitution in 7-chloro-4-phenoxyquinoline confers fundamentally distinct reactivity, biological target engagement, and physicochemical properties compared to the more common 4-aminoquinoline class (e.g., chloroquine, amodiaquine). While 4-amino-7-chloroquinolines primarily target heme polymerization in Plasmodium and exhibit LogP values around 4.3–4.8 with TPSA of ~28 Ų [1], the 4-phenoxyquinoline scaffold shifts the pharmacophore toward kinase inhibition (VEGFR2, c-Met) and demonstrates a different lipophilicity profile (LogP ~5.1, TPSA 22.1 Ų) that alters membrane permeability and tissue distribution . In antitubercular applications, 7-chloro-4-phenoxyquinoline derivatives engage the ATPase site of M. smegmatis GyrB via a binding mode distinct from that of fluoroquinolones or 4-aminoquinoline-based anti-TB agents [2]. These differences mean that substituting a generic 7-chloroquinoline scaffold for this specific 4-phenoxy variant will not recapitulate the same biological profile, synthetic versatility, or drug-likeness parameters.

7-Chloro-4-phenoxyquinoline: Quantitative Comparative Evidence for Procurement and Selection Decisions


Microwave-Assisted Green Synthesis Achieves 72-82% Yield in 10 Minutes Versus Conventional Multi-Hour Protocols

The microwave (MW)-assisted SNAr reaction of 4,7-dichloroquinoline with phenols in [bmim][PF6] ionic liquid delivers 7-chloro-4-phenoxyquinoline derivatives in 72-82% isolated yield within 10 minutes, representing the first reported green method for this scaffold class [1]. In contrast, conventional thermal SNAr protocols for analogous 4-phenoxyquinoline construction typically require 4–24 hours of reflux in organic solvents (e.g., DMF, toluene) and yield products in 40–65% range with more extensive purification requirements [1]. The benzazole-quinoline hybrids obtained via the same MW protocol are produced in good yields (48–60%), expanding the accessible chemical space [1].

Green Chemistry Microwave-Assisted Synthesis Ionic Liquid SNAr Process Chemistry

7-Chloro-4-phenoxyquinoline Derivatives Exhibit MIC of 3.12 µM Against M. tuberculosis H37Rv Without VERO Cytotoxicity

In a series of twenty-two 7-chloro-4-phenoxyquinoline analogues evaluated against Mycobacterium tuberculosis H37Rv, three compounds (9b, 9c, 9f) displayed significant antitubercular activity with a minimum inhibitory concentration (MIC) of 3.12 µM [1]. All compounds were tested for anti-proliferative activity against VERO cell lines via MTT assay and showed no significant cytotoxic activity, establishing a favorable in vitro safety window [1]. By comparison, the first-line drug isoniazid exhibits an MIC of 0.2–0.4 µM (0.01–0.2 µg/mL) against the same H37Rv strain [2], while earlier 7-chloro-4-aminoquinoline antitubercular leads reported MIC values of 12.5–15.6 µg/mL (approximately 40–60 µM)—substantially weaker than the 3.12 µM achieved by the 4-phenoxy series [3]. Molecular docking further demonstrated that these compounds engage the ATPase site of Mycobacterium smegmatis GyrB, a validated anti-TB target distinct from the mycolic acid synthesis inhibition of isoniazid [1].

Antitubercular Drug Discovery Mycobacterium tuberculosis GyrB Inhibition MIC Determination

Derivative 3d Demonstrates Selective Tumor Cytotoxicity with IC50 of 12.35 µM Against SKBR-3 and Low Fibroblast Toxicity

Among a series of 7-chloro-4-phenoxyquinoline derivatives bearing formyl, oxime, and thiosemicarbazone scaffolds, compound 3a displayed an IC50 of 9.18 µM against MCF-7 (breast adenocarcinoma) and compound 3d showed an IC50 of 12.35 µM against SKBR-3 (breast adenocarcinoma), with the full active set spanning IC50 values from 9.18 to 50.75 µM across MCF-7, SKBR-3, PC3 (prostate), and HeLa (cervical) cancer lines [1]. Crucially, compound 3d was distinguished by low unspecific cytotoxicity against human dermis fibroblast (non-tumor) cells, yielding high tumor selectivity particularly against SKBR-3, HeLa, and PC3 lines [1]. By comparison, the standard reference compound foretinib—a clinical c-Met/VEGFR2 kinase inhibitor built on a related 4-phenoxyquinoline core—exhibits c-Met kinase IC50 of ~1.2–1.4 nM and cellular IC50 values of 0.003–0.11 µM against A549, HepG2, and MCF-7 lines , indicating that the simple formyl/oxime/thiosemicarbazone modifications of the 7-chloro-4-phenoxyquinoline scaffold generate lead-like compounds with µM potency amenable to further optimization.

Anticancer Drug Discovery Cytotoxicity Selectivity Breast Cancer Phenoxyquinoline SAR

Imidazoline-Derivatized 7-Chloro-4-phenoxyquinoline (A6) Achieves Nanomolar Anti-T. cruzi Potency with Selectivity Index of 5,170

The 7-chloro-4-phenoxyquinoline derivative A6—7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline—was identified from a library of 26 chimeric chloroquinoline-amidine compounds and exhibited an IC50 of 2.2 ± 0.3 µM against Trypanosoma cruzi epimastigotes and 26.7 ± 3.7 nM against the clinically relevant intracellular amastigote form [1]. With a CC50 of 137.9 ± 17.3 µM against CHO-K1 mammalian cells, compound A6 achieved a selectivity index (SI = CC50/IC50_amastigotes) of 5,170 [1]. Mechanism-of-action studies revealed S-phase cell cycle arrest, mitochondrial inner membrane potential collapse, and intracellular ATP depletion without phosphatidylserine exposure or plasma membrane permeabilization [1]. In contrast, the standard-of-care drug benznidazole typically exhibits anti-T. cruzi IC50 values in the micromolar range (~2–30 µM depending on strain) with selectivity indices generally below 100 [2].

Antiparasitic Drug Discovery Chagas Disease Trypanosoma cruzi Selectivity Index

Physicochemical Profile: Lower Molecular Weight and Reduced TPSA Distinguish 7-Chloro-4-phenoxyquinoline from Chloroquine and Favor CNS Penetration Potential

7-Chloro-4-phenoxyquinoline (MW = 255.7 g/mol, LogP = 5.1, TPSA = 22.1 Ų, HBD = 0, HBA = 2) presents a physicochemical profile that differs meaningfully from the prototypical 7-chloro-4-aminoquinoline antimalarial chloroquine (MW = 319.9 g/mol, LogP = 4.8, TPSA = 28.2 Ų, HBD = 1, HBA = 3) [1]. The 64 Da lower molecular weight, reduced TPSA, and absence of hydrogen bond donors in the 4-phenoxy series shift the molecule closer to the favorable range for blood-brain barrier penetration (generally favored when TPSA < 60–70 Ų and MW < 400) [2]. Computed bioactivity scores for benzazole-quinoline hybrids derived from this scaffold predict kinase inhibitor potential, consistent with the documented activity of 4-phenoxyquinoline-based VEGFR2 and c-Met inhibitors [3]. The compound satisfies Lipinski's Rule of Five criteria (MW < 500, LogP ≈ 5, HBD ≤ 5, HBA ≤ 10), supporting its suitability as an oral drug-like starting scaffold [2].

Drug-likeness Physicochemical Properties ADME Prediction CNS Drug Design

7-Chloro-4-phenoxyquinoline (CAS 124495-03-0): Evidence-Anchored Research and Procurement Application Scenarios


Antitubercular Lead Generation Targeting MDR-TB via GyrB ATPase Inhibition

Research groups focused on multi-drug-resistant tuberculosis (MDR-TB) should prioritize 7-chloro-4-phenoxyquinoline as a core scaffold. The demonstrated MIC of 3.12 µM against M. tuberculosis H37Rv with no detectable VERO cytotoxicity [1]—coupled with molecular docking evidence for GyrB ATPase binding distinct from the InhA target of isoniazid [1]—supports the development of derivatives that retain activity against INH-resistant clinical isolates. The scaffold's synthetic accessibility via the microwave-assisted protocol (72–82% yield in 10 min) enables rapid analog generation for SAR exploration [2].

Selective Anticancer Lead Optimization with Tumor-Selective Cytotoxicity Profiles

Medicinal chemistry teams developing tumor-selective kinase inhibitors can leverage the 7-chloro-4-phenoxyquinoline scaffold's demonstrated ability to generate derivatives (e.g., 3a: IC50 MCF-7 = 9.18 µM; 3d: IC50 SKBR-3 = 12.35 µM) with low fibroblast toxicity [3]. The scaffold's computed kinase inhibitor bioactivity scores [2] align with the established 4-phenoxyquinoline pharmacophore found in clinical-stage c-Met and VEGFR2 inhibitors, positioning it as an attractive starting point for hit-to-lead campaigns where selectivity over normal tissue is a key differentiator.

Chagas Disease Drug Discovery with Nanomolar Potency and Exceptional Selectivity

For antiparasitic drug discovery targeting Trypanosoma cruzi, the 7-chloro-4-phenoxyquinoline scaffold—when elaborated with imidazoline substituents at the phenoxy ring—has produced compound A6 with an SI of 5,170 (IC50 amastigotes = 26.7 nM vs. CC50 CHO-K1 = 137.9 µM) [4]. This selectivity index exceeds that of benznidazole by two to three orders of magnitude. Programs addressing the toxicity limitations of current Chagas disease treatments should obtain this scaffold for systematic derivatization and pharmacokinetic optimization.

Pharmaceutical Reference Standard for Quinoline Impurity Profiling and ANDA Submissions

7-Chloro-4-phenoxyquinoline carries the UNII identifier EX8YCG66CX and is commercially supplied as a fully characterized reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) preparation for quinoline-based pharmaceuticals [5]. Quality control and regulatory affairs teams can procure this compound to establish impurity profiling methods with traceable reference data, meeting pharmacopeial compliance requirements for commercial quinoline production [5].

Quote Request

Request a Quote for 7-Chloro-4-phenoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.